molecular formula C6H3BrN2O B037191 6-Bromooxazolo[4,5-b]pyridine CAS No. 1260863-86-2

6-Bromooxazolo[4,5-b]pyridine

Cat. No. B037191
M. Wt: 199 g/mol
InChI Key: LUCOFXKHJMMXQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazolo[5,4-b]pyridines, which share a similar structural framework with 6-Bromooxazolo[4,5-b]pyridine, involves heating iminophosphoranes and alkylideneoxazol-5(4H)-ones. This reaction produces enamino lactone, which is then transformed into pyridone derivatives under specific conditions (Gelmi et al., 1992).

Molecular Structure Analysis

Structural elucidation and analysis techniques, including Hirshfeld surface analysis and DFT calculations, provide insights into the molecular structure of bromo-imidazo[4,5-b]pyridine derivatives, offering a basis for understanding 6-Bromooxazolo[4,5-b]pyridine's structure (Jabri et al., 2023).

Chemical Reactions and Properties

6-Bromooxazolo[4,5-b]pyridine participates in various chemical reactions, including electrophilic substitution, which occurs regiospecifically at certain positions to provide derivatives with potential for further chemical modifications (Lever et al., 1993).

Physical Properties Analysis

The analysis of physical properties, such as solubility, melting point, and crystalline structure, is crucial for understanding the behavior of 6-Bromooxazolo[4,5-b]pyridine in various conditions and applications. However, specific studies on these properties were not identified in the current search.

Chemical Properties Analysis

The chemical properties of 6-Bromooxazolo[4,5-b]pyridine, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are essential for its application in synthesis and material science. The synthesis of derivatives, such as N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, showcases the compound's versatile chemical behavior (Palamarchuk et al., 2019).

Scientific Research Applications

Heterocyclic N-oxide Derivatives and Applications

Heterocyclic N-oxide derivatives, including pyridine N-oxides, have demonstrated a wide range of functionalities. They are pivotal in organic synthesis, catalysis, and drug development, showing potential in forming metal complexes, designing catalysts, and serving as intermediates in asymmetric synthesis. Their importance extends to medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities. These derivatives underline the versatility and significance of heterocyclic compounds in advancing chemistry and medicine (Li et al., 2019).

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives are highlighted for their widespread biological activities, including antifungal, antibacterial, antioxidant, and anticancer effects. They also exhibit a high affinity for various ions and neutral species, making them effective chemosensors in analytical chemistry. This review emphasizes the structural diversity and synthetic routes of pyridine derivatives, their medicinal applications, and their potential in detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Pyridine-Based Agrochemicals

The role of pyridine-based compounds as agrochemicals, including fungicides, insecticides, and herbicides, is well established. The review of intermediate derivatization methods shows the discovery path of pyridine agrochemicals, highlighting the need for innovative approaches to enhance the efficiency of discovering novel compounds in this field. It underscores the importance of pyridine moieties in developing new agrochemicals to meet the rapidly changing market requirements (Guan et al., 2016).

Safety And Hazards

The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

6-bromo-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCOFXKHJMMXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620887
Record name 6-Bromo[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromooxazolo[4,5-b]pyridine

CAS RN

1260863-86-2
Record name 6-Bromo[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-[1,3]oxazolo[4,5-b]pyridine
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Synthesis routes and methods

Procedure details

In another example, 6-bromooxazolo[4,5-b]pyridine can be subjected to palladium-catalyzed coupling and deprotection of the resulting intermediate with trifluoroacetic acid. 6-Bromooxazolo[4,5-b]pyridine can be produced from 2-amino-5-bromo-3-pyridinol by condensation with formic acid or a trialkyl orthoformate, using methodology similar to that of Viaud et al., Heterocycles 41: 2799 (1995). The use of other carboxylic acids produces 2-substituted-6-bromooxazolo[4,5-b]pyridines, which are also substrates for the Heck and Sonogashira reactions. The synthesis of 2-amino-5-bromo-3-pyridinol proceeds from furfurylamine (Aldrich Chemical Company). Thus, 5-bromo-3-pyridinol (produced from furfurylamine according to U.S. Pat. No. 4,192,946) can be chlorinated, using methods described by Koch et al., Synthesis, 499 (1990), to give 2-chloro-5-bromo-3-pyridinol, which in turn can be converted to 2-amino-5-bromo-3-pyridinol by treatment with ammonia.
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